molecular formula C22H28O6S B568810 O-(Methylthio)methyl Triptolide CAS No. 847440-49-7

O-(Methylthio)methyl Triptolide

Cat. No.: B568810
CAS No.: 847440-49-7
M. Wt: 420.52
InChI Key: JNPGZPDHVOLGBB-REMZOPTISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptolide, a diterpenoid triepoxide derived from Tripterygium wilfordii, is renowned for its anti-inflammatory, immunosuppressive, and anticancer properties . O-(Methylthio)methyl Triptolide is a chemically modified derivative of triptolide, where a methylthio group (-S-CH₃) is introduced at the hydroxyl position via ether linkage. This modification aims to enhance bioavailability, reduce toxicity, or improve pharmacokinetic profiles compared to the parent compound.

Properties

CAS No.

847440-49-7

Molecular Formula

C22H28O6S

Molecular Weight

420.52

InChI

InChI=1S/C22H28O6S/c1-10(2)20-15(27-20)16-22(28-16)19(3)6-5-11-12(8-24-17(11)23)13(19)7-14-21(22,26-14)18(20)25-9-29-4/h10,13-16,18H,5-9H2,1-4H3/t13-,14-,15-,16-,18+,19-,20-,21+,22+/m0/s1

InChI Key

JNPGZPDHVOLGBB-REMZOPTISA-N

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCSC)O7)COC6=O)C

Synonyms

(3bS,4aS,5aR,6R,6aS,7aS,7bS,8aS,8bS)-b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-8b-methyl-6a-(1-methylethyl)-6-[(methylthio)methoxy]-trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one;  PG 691

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

Key derivatives of triptolide include Minnelide (a prodrug of triptolide), PG490-88 (a semisynthetic derivative), and Omtriptolide (a glycosylated analog). The table below highlights structural and functional differences:

Compound Structural Modification Molecular Weight (g/mol) Key Mechanism/Activity Clinical Status
Triptolide Parent compound (C20H24O6) 360.4 Inhibits RNA polymerase II, NF-κB, HSP70; induces apoptosis Preclinical/Phase I trials
O-(Methylthio)methyl Triptolide -O-CH₂-S-CH₃ substitution ~390* Enhanced membrane permeability; potential reduced hepatotoxicity (inferred) Research phase (no trial data)
Minnelide Hemisuccinate prodrug (C24H28O8) 444.5 Converts to triptolide in vivo; improved solubility and stability Phase II trials for cancer
PG490-88 14-Succinyl triptolide sodium salt 478.5 NF-κB inhibition; anti-inflammatory and antitumor effects Phase I completed

*Estimated based on triptolide’s molecular weight and modification.

Pharmacological and Toxicological Profiles

  • This compound: The methylthio group may mitigate oxidative stress-induced toxicity, a common issue with triptolide. Analogous methylthio-containing compounds (e.g., 3-(methylthio)propanoic acid esters) exhibit altered metabolic stability and odor profiles , suggesting similar physicochemical benefits.
  • Minnelide : Demonstrates 10-fold higher bioavailability than triptolide in murine models, with reduced gastrointestinal toxicity .
  • PG490-88 : In Phase I trials, adverse effects included fatigue, nausea, and diarrhea, consistent with triptolide’s toxicity but at lower severity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.